Didemethyl Rizatriptan Hydrochloride
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Overview
Description
Didemethyl Rizatriptan Hydrochloride is a chemical compound with the molecular formula C13H15N5·HCl and a molecular weight of 277.75 g/mol . It is a derivative of Rizatriptan, a well-known anti-migraine medication. This compound is primarily used in scientific research and pharmaceutical applications.
Mechanism of Action
Target of Action
Didemethyl Rizatriptan Hydrochloride, similar to its parent compound Rizatriptan, is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) in cranial arteries . These receptors play a crucial role in the regulation of mood, appetite, and sleep, and are also involved in the contraction of smooth muscles within the walls of blood vessels.
Mode of Action
This compound interacts with its targets, the 5-HT 1B and 5-HT 1D receptors, causing vasoconstriction . This interaction also reduces sterile inflammation associated with antidromic neuronal transmission, which is correlated with the relief of migraine .
Biochemical Pathways
It is known to act as a selective inhibitor of various kinases, includingcyclin-dependent kinase (CDK), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1) . These kinases are involved in a variety of cellular processes, including cell division, metabolism, and protein regulation.
Pharmacokinetics
Rizatriptan, its parent compound, is known to be well-absorbed and undergoes significant first-pass metabolism via monoamine oxidase-a . It is primarily excreted in the urine (82%, 14% as unchanged drug) and feces (12%) . The plasma half-life of Rizatriptan ranges from two to three hours .
Result of Action
The primary result of this compound’s action is the relief of migraine-associated symptoms . It is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s clearance, with a greater area under the curve (AUC) observed in patients with impaired renal function . Similarly, plasma concentrations of Rizatriptan were found to be approximately 30% greater in patients with moderate hepatic insufficiency . Gender also plays a role, with AUC being approximately 30% higher and Cmax being 11% higher in women than in men .
Biochemical Analysis
Cellular Effects
The cellular effects of Didemethyl Rizatriptan Hydrochloride are not well studied. Its parent compound, Rizatriptan, is known to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rizatriptan, its parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didemethyl Rizatriptan Hydrochloride involves multiple steps, starting from the basic structure of Rizatriptan. The process typically includes the removal of methyl groups from the Rizatriptan molecule. This is achieved through a series of chemical reactions involving reagents such as hydrochloric acid, methanol, and acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Didemethyl Rizatriptan Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Didemethyl Rizatriptan Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard in analytical method development and validation.
Biology: In studies involving serotonin receptors and their role in migraine.
Medicine: As a precursor in the synthesis of anti-migraine drugs.
Comparison with Similar Compounds
Similar Compounds
Rizatriptan: The parent compound, used widely for migraine treatment.
Sumatriptan: Another triptan used for migraines, with a similar mechanism of action.
Zolmitriptan: Also used for migraines, but with different pharmacokinetic properties.
Uniqueness
Didemethyl Rizatriptan Hydrochloride is unique due to its specific structural modifications, which make it a valuable compound for research and development. Its distinct properties allow for more targeted studies on serotonin receptors and migraine mechanisms .
Properties
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.ClH/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18;/h1-2,5-6,8-9,16H,3-4,7,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOZZYWRWWRAAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647334 |
Source
|
Record name | 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016900-28-9 |
Source
|
Record name | 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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